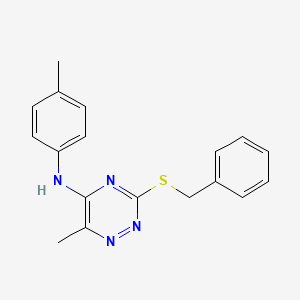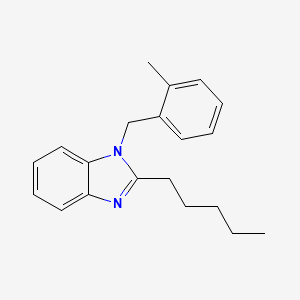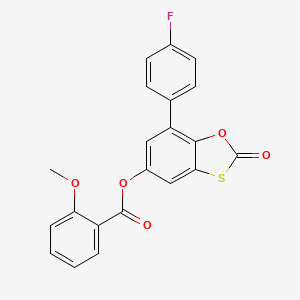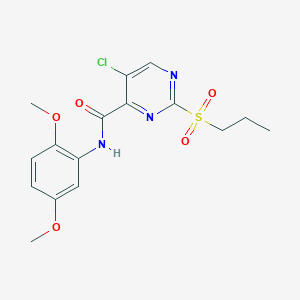
N-(2-hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound A , is a synthetic organic compound with a complex structure. Let’s break it down:
N-(2-hydroxy-5-methylphenyl): This part of the compound contains a hydroxyl group attached to a phenyl ring with a methyl substituent at the 5-position.
3-(4-methoxyphenyl): Here, we have another phenyl ring, but this time with a methoxy group (OCH₃) at the 4-position.
4,5-dihydro-1,2-oxazole-5-carboxamide: This segment includes an oxazole ring (a five-membered heterocycle containing oxygen and nitrogen atoms) fused to a carbonyl group (C=O) and an amide group (CONH₂).
Preparation Methods
Synthetic Routes:: The synthesis of Compound A involves several steps, including cyclization reactions and amide bond formation. While I don’t have specific synthetic details, literature sources suggest that it can be prepared through multistep processes.
Industrial Production:: Industrial-scale production methods for Compound A likely involve optimization of the synthetic route, scalability, and purification techniques. proprietary information from manufacturers may limit our access to precise details.
Chemical Reactions Analysis
Compound A may undergo various chemical reactions:
Oxidation: Oxidation of the phenolic hydroxyl group could yield a quinone derivative.
Reduction: Reduction of the oxazole ring could lead to a dihydro derivative.
Substitution: Substitution reactions may occur at the phenyl rings.
Amide Hydrolysis: The amide bond could be hydrolyzed under specific conditions.
Common reagents and conditions depend on the specific reaction type. Major products would include derivatives with modified functional groups.
Scientific Research Applications
Compound A’s applications span multiple fields:
Medicine: It might exhibit pharmacological properties, such as anti-inflammatory, analgesic, or antimicrobial effects.
Chemistry: Researchers may explore its reactivity and use it as a building block for more complex molecules.
Biology: Investigations into its biological activity, toxicity, and potential as a drug lead.
Industry: If scalable, it could find applications in materials science or as a precursor for other compounds.
Mechanism of Action
The exact mechanism by which Compound A exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers would compare Compound A with structurally related molecules. Its uniqueness lies in the combination of the oxazole ring, phenyl groups, and amide functionality.
Properties
Molecular Formula |
C18H18N2O4 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C18H18N2O4/c1-11-3-8-16(21)15(9-11)19-18(22)17-10-14(20-24-17)12-4-6-13(23-2)7-5-12/h3-9,17,21H,10H2,1-2H3,(H,19,22) |
InChI Key |
INHJBLLTKHESAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2CC(=NO2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-ethoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11421889.png)

![(2,6-Dimethylpiperidin-1-yl)[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone](/img/structure/B11421906.png)
![5-chloro-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B11421909.png)
![4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B11421931.png)
![8-{[Bisbenzylamino]methyl}-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B11421932.png)
![N-Benzyl-2-{3-[(4-chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-D]pyrimidin-6-YL}acetamide](/img/structure/B11421937.png)
![5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-(3-phenoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11421945.png)
![8-{[4-(4-Methoxyphenyl)piperazinyl]methyl}-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B11421951.png)

![4-chloro-N-{3-[(3-fluoro-4-methylphenyl)amino]-6-methoxyquinoxalin-2-yl}benzenesulfonamide](/img/structure/B11421956.png)



